molecular formula C11H8F3N3O2 B13699033 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B13699033
M. Wt: 271.19 g/mol
InChI Key: WRBGMQJMTDZKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at position 2, a trifluoromethyl (-CF₃) group at position 7, and a carboxylic acid (-COOH) moiety at position 5. This structure combines steric bulk (cyclopropyl), electron-withdrawing effects (-CF₃), and hydrophilic functionality (-COOH), making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, as seen in analogous pyrazolo[1,5-a]pyrimidines .

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(10(18)19)15-9-4-6(5-1-2-5)16-17(8)9/h3-5H,1-2H2,(H,18,19)

InChI Key

WRBGMQJMTDZKQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC(=NC3=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, typically follows a multi-step approach involving cyclocondensation reactions between 1,3-biselectrophilic compounds and 3-aminopyrazoles, which act as 1,3-bisnucleophilic systems. This strategy allows for selective functionalization at various positions of the fused heterocyclic system (positions 2, 3, 5, 6, and 7).

Key synthetic steps generally include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core via condensation.
  • Introduction of substituents such as cyclopropyl and trifluoromethyl groups through appropriate starting materials or post-functionalization.
  • Installation of the carboxylic acid group, often via ester intermediates followed by hydrolysis.

Specific Synthetic Route for 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

According to VulcanChem and related literature, the preparation of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 1781023-09-3) involves the following key steps:

  • Starting Materials : The synthesis starts from simpler heterocyclic compounds, including substituted pyrazoles and pyrimidines, which allow the introduction of the trifluoromethyl and cyclopropyl groups at the 2- and 7-positions, respectively.

  • Cyclocondensation : A cyclocondensation reaction forms the fused pyrazolo[1,5-a]pyrimidine ring system.

  • Ester Formation and Hydrolysis : The carboxylic acid at position 5 is commonly introduced via an ester intermediate, which is subsequently hydrolyzed under basic conditions (e.g., lithium hydroxide) to yield the free acid with high efficiency.

  • Functional Group Installations : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl group contributes to hydrophobic interactions with biological targets.

The overall molecular formula is $$ \mathrm{C}{11}\mathrm{H}8\mathrm{F}3\mathrm{N}3\mathrm{O}_2 $$, with a molecular weight of 271.199 g/mol.

Detailed Synthetic Scheme (Literature-Derived)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 3-Aminopyrazole + 1,3-biselectrophile High Formation of pyrazolo[1,5-a]pyrimidine core
2 Introduction of CF3 group Use of trifluoromethyl-substituted precursors Moderate CF3 group introduced at position 2 via electrophilic substitution or starting materials
3 Introduction of cyclopropyl group Cyclopropyl-substituted intermediates or nucleophilic substitution Moderate Cyclopropyl group installed at position 7
4 Ester formation Esterification of carboxylic acid precursor High Formation of 5-carboxylate ester
5 Hydrolysis LiOH or NaOH in aqueous medium 95-99 Conversion of ester to free carboxylic acid at position 5

Data adapted and consolidated from

Alternative Synthetic Approaches and Innovations

Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines emphasize:

  • Reductive Amination and Oxidation Steps : For functionalization at position 2, reductive amination using sodium triacetoxyborohydride and oxidation with Dess–Martin periodinane have been employed to introduce amine subunits and aldehyde functionalities, respectively, which could be adapted for cyclopropyl or trifluoromethyl substituents.

  • Multicomponent Reactions : Some protocols utilize Mannich-type multicomponent reactions followed by oxidation to efficiently build the pyrazolo[1,5-a]pyrimidine scaffold with diverse substituents, potentially streamlining the synthesis.

  • Pericyclic Reactions : One-pot [4 + 2] cycloaddition reactions from acyclic precursors have been reported, enabling scalable and efficient synthesis of fused pyrazolo[1,5-a]pyrimidines, which might be extended to the target compound with appropriate substituents.

Research Discoveries and Notes

  • The trifluoromethyl group at position 2 significantly enhances the compound's lipophilicity and metabolic stability, improving bioavailability in biological systems.

  • The cyclopropyl group at position 7 contributes to hydrophobic interactions with biological targets, potentially increasing binding affinity and selectivity.

  • High yields (up to 99%) are achievable in ester reduction and hydrolysis steps, indicating robust and scalable synthetic methods.

  • Modifications at the 2-position with amine subunits or other groups have shown to influence biological activity, suggesting that the cyclopropyl substitution requires careful synthetic control to maintain desired properties.

  • Acid addition salts of pyrazolo[1,5-a]pyrimidine derivatives can be prepared by treatment with pharmaceutically acceptable acids, improving solubility and stability for pharmaceutical applications.

Summary Table of Key Synthetic Parameters

Parameter Description/Value
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Key Substituents Cyclopropyl at position 7; Trifluoromethyl at position 2; Carboxylic acid at position 5
Molecular Formula C11H8F3N3O2
Molecular Weight 271.199 g/mol
Typical Reaction Conditions Cyclocondensation, reductive amination, oxidation, ester hydrolysis
Common Reagents 3-Aminopyrazoles, trifluoromethylated precursors, sodium triacetoxyborohydride, Dess–Martin periodinane, lithium hydroxide
Yields 46% to 99% depending on step
Purification Methods Recrystallization, chromatography

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group at position 5 undergoes typical nucleophilic reactions:

Reaction TypeConditionsProductYieldApplicationSource
Esterification Methanol, H₂SO₄ (catalytic), refluxMethyl ester derivative85%Prodrug synthesis
Amidation Thionyl chloride (SOCl₂), NH₃ (excess)Primary amide78%Bioactive intermediate
Peptide coupling EDC/HOBt, amine substratesPeptide-conjugated derivatives60–75%Targeted drug design

The trifluoromethyl group at position 7 stabilizes the pyrimidine ring via electron-withdrawing effects, reducing electrophilicity at adjacent positions but enhancing reactivity at the carboxylic acid site .

Cyclization and Ring Functionalization

The pyrazolo[1,5-a]pyrimidine core participates in regioselective cyclization:

  • Intramolecular cyclocondensation with aldehydes or ketones under acidic conditions (e.g., HCl/EtOH) forms fused bicyclic structures (e.g., pyrazolo[1,5-a]pyrimido[4,5-d]pyridazines) .

  • Ring-closing metathesis using Grubbs catalyst generates macrocyclic derivatives for kinase inhibition studies.

Cross-Coupling Reactions

The cyclopropyl group and trifluoromethyl substituent influence Suzuki-Miyaura coupling efficiency:

Position ModifiedCoupling PartnerCatalyst SystemYieldNotesSource
C-3 Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF65%Limited by steric hindrance
C-7 Heteroaryl halidesPd(OAc)₂, XPhos, Cs₂CO₃52%Trifluoromethyl group deactivates

Acid-Base Reactions

The carboxylic acid group participates in pH-dependent transformations:

  • Deprotonation : Forms water-soluble sodium or potassium salts in basic media (NaOH/KOH), enhancing bioavailability.

  • Chelation : Binds metal ions (e.g., Cu²⁺, Fe³⁺) in neutral pH, studied for catalytic applications .

Oxidation and Reduction

  • Oxidation of the cyclopropyl ring with m-CPBA (meta-chloroperbenzoic acid) yields epoxy derivatives, though this reaction is low-yielding (≤30%) due to ring strain.

  • Reduction of the pyrimidine ring using H₂/Pd-C selectively saturates the pyrimidine moiety without affecting the cyclopropyl group .

Mechanistic Insights

  • Steric effects : The cyclopropyl group hinders electrophilic substitution at C-3 but facilitates nucleophilic attack at C-5 .

  • Electronic effects : The trifluoromethyl group withdraws electron density, increasing the acidity of the carboxylic proton (pKa ≈ 2.8).

Scientific Research Applications

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 2 Position 5 Position 7 Reference
Target Compound Cyclopropyl -COOH -CF₃
2-Methyl-7-(trifluoromethyl)pyrazolo[...]-5-COOH Methyl -COOH -CF₃
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[...]-7-COOH -CF₃ Cyclopropyl -COOH
2-(4-Fluorophenyl)-5-methylpyrazolo[...]-7-COOH 4-Fluorophenyl Methyl -COOH
3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[...]-2-COOH Bromo Methyl -CF₃

Key Observations :

  • Trifluoromethyl Placement : The -CF₃ group at position 7 (target) versus position 2 (5-cyclopropyl analogue) alters electron distribution, impacting reactivity and binding affinity .

Physicochemical Properties

Physicochemical properties influence bioavailability and solubility. Data from analogues are extrapolated where direct measurements are unavailable.

Table 2: Physicochemical Properties

Compound Name Molecular Weight H-Bond Donors H-Bond Acceptors LogP (Predicted) Reference
Target Compound ~325.2* 1 5 2.1–2.5
2-Methyl-7-CF₃-pyrazolo[...]-5-COOH 287.2 1 5 1.8–2.2
5-Cyclopropyl-2-CF₃-pyrazolo[...]-7-COOH 325.2 1 5 2.3–2.7
2-(4-Fluorophenyl)-5-methylpyrazolo[...]-7-COOH 313.3 1 4 2.5–3.0

*Calculated based on molecular formula C₁₁H₈F₃N₃O₂.

Key Observations :

  • The target compound’s cyclopropyl group slightly increases LogP compared to the 2-methyl analogue, suggesting enhanced lipophilicity .
  • Fluorinated aryl substituents (e.g., 4-fluorophenyl) further elevate LogP, reducing aqueous solubility .

Key Observations :

  • The trifluoromethyl group at position 7 (target) facilitates SNAr reactions due to its electron-withdrawing nature, achieving moderate yields .
  • Bulky substituents (e.g., 4-fluorophenyl) require coupling reactions like Ullmann, which are lower-yielding due to steric constraints .

Biological Activity

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

The compound has a molecular formula of C10H8F3N3O2C_{10}H_8F_3N_3O_2 and a molecular weight of approximately 263.19 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigidity and planarity, contributing to its biological activity.

  • Kinase Inhibition :
    • This compound has been shown to inhibit various kinases, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK2 by this compound leads to altered cell cycle progression and induction of apoptosis in cancer cell lines such as MCF-7 and HCT-116 .
  • Anti-inflammatory Activity :
    • The compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. In vitro studies have demonstrated that it can suppress COX-2 with an IC50 comparable to that of celecoxib, a well-known anti-inflammatory drug .
  • Anticancer Properties :
    • The anticancer effects are attributed to its ability to induce apoptosis through various pathways including the modulation of Bcl-2 family proteins and activation of caspases in tumor cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
CDK InhibitionCDK2
COX-2 InhibitionAnti-inflammatory
Apoptosis InductionCancer cell lines (MCF-7, HCT-116)

Case Studies

  • In Vitro Studies :
    • A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase, leading to decreased proliferation rates .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of inflammatory pathways that support tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the trifluoromethyl group and the cyclopropyl moiety significantly influence the biological activity of the compound. For instance, variations in substituents at different positions on the pyrazolo-pyrimidine scaffold can enhance potency against specific targets such as CDKs or COX enzymes .

Q & A

Q. How does it compare to analogs like 5,7-dimethyl derivatives?

  • Activity : 2-Cyclopropyl-7-CF₃ derivatives show 10–100x higher potency in kinase assays vs. 5,7-dimethyl analogs due to improved electronic effects .
  • Synthetic Complexity : Cyclopropyl introduction requires specialized reagents (e.g., cyclopropylboronic acid), increasing synthesis steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.